dimethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE: is a complex organic compound with a unique structure that includes a fluorophenyl group, an amino group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenyl and amino groups. Common reagents used in the synthesis include fluorobenzene, phenylacetylene, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxazole derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
- Rosuvastatin intermediate R-2
- Tert-butyl- (+)7- [4- (4-fluorophenyl)-6-isopropyl-2- (N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]- (3r,5s)-dioxane- (E)-6-Heptena
Uniqueness: DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications.
Properties
Molecular Formula |
C20H20FN2O4P |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H20FN2O4P/c1-25-28(24,26-2)20-19(22-14-16-8-11-17(21)12-9-16)27-18(23-20)13-10-15-6-4-3-5-7-15/h3-13,22H,14H2,1-2H3/b13-10+ |
InChI Key |
JGXBADIWAQYAPT-JLHYYAGUSA-N |
Isomeric SMILES |
COP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC=C(C=C3)F)OC |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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